Methyl-4,6-O-benzylidene-a-D-galactopyranoside

Description

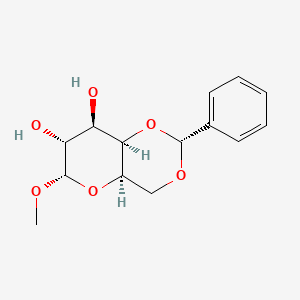

Methyl-4,6-O-benzylidene-α-D-galactopyranoside (C₁₄H₁₈O₆, MW 282.29) is a protected galactose derivative where the 4- and 6-hydroxyl groups are bridged by a benzylidene acetal. This cyclic acetal enhances regioselectivity in subsequent reactions, making it a valuable intermediate in carbohydrate chemistry . Its synthesis typically involves acid-catalyzed condensation of methyl α-D-galactopyranoside with benzaldehyde derivatives under anhydrous conditions, yielding a white crystalline solid with a melting point of 177–179°C . The compound’s stereochemistry (α-anomeric configuration and galacto-configured pyranose ring) distinguishes it from gluco-, manno-, and idopyranoside analogs, influencing both reactivity and applications.

Properties

IUPAC Name |

(2R,4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13-,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-HUXGKSLCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Protocol

A typical procedure involves:

-

Reactants : Methyl α-D-galactopyranoside (1 equiv), benzaldehyde (1.2–1.5 equiv).

-

Catalyst : Zinc chloride (ZnCl₂, 0.1 equiv) or camphor-10-sulfonic acid (CSA, 0.05 equiv).

-

Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.

-

Conditions : Heating at 50–60°C for 6–8 hours under inert atmosphere.

The reaction proceeds via acid-catalyzed nucleophilic attack of the 4,6-diol on benzaldehyde, forming a cyclic acetal. The product is isolated by precipitation or column chromatography, yielding 70–80%.

Table 1: Comparative Analysis of Acid Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Source |

|---|---|---|---|---|---|

| ZnCl₂ | 50 | 6 | 76 | High | |

| CSA | 60 | 8 | 82 | Moderate | |

| H₂SO₄ (conc.) | 25 | 24 | 65 | Low |

Catalysts and Reaction Conditions

Zinc Chloride-Mediated Synthesis

Zinc chloride, a Lewis acid, facilitates acetalization by activating benzaldehyde. A study reported 76% yield using ZnCl₂ in DMF at 50°C, with minimal byproducts. The method is favored for scalability but requires careful moisture control.

Camphor-10-Sulfonic Acid (CSA)

CSA, a Brønsted acid, offers milder conditions. In a modified approach, methyl α-D-galactopyranoside reacts with benzaldehyde dimethyl acetal (1.3 equiv) in DMF at 60°C for 8 hours, achieving 82% yield. CSA avoids side reactions like glycosidic bond cleavage, enhancing selectivity.

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) improve reagent solubility and reaction kinetics. Non-polar solvents (toluene) reduce yields due to poor dissolution of the carbohydrate.

Purification Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:1) is standard for isolating the benzylidene acetal. However, this method is time-consuming and less ideal for large-scale production.

Precipitation

Neutralization with triethylamine followed by ice-water precipitation simplifies purification. The product crystallizes as a white solid, bypassing chromatography. This approach achieves >95% purity with 70% recovery.

Recent Advances and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 1–2 hours while maintaining 75–80% yield. This method enhances energy efficiency and minimizes thermal degradation.

Regioselective Acylation

Post-acetalization, the 2,3-hydroxyl groups are acylated for further derivatization. For example, octanoyl chloride in pyridine at −5°C selectively functionalizes the 2-OH position, enabling access to antimicrobial agents.

Sulfated Derivatives

Trimethylamine-sulfur trioxide complexes sulfonate the 2- or 3-OH positions after acetal hydrolysis, yielding monosulfated galactopyranosides for heparin analogs.

The benzylidene acetal introduces a new chiral center at the acetal carbon. While equatorial phenyl group preference dominates (>90%), minor diastereomers require chromatographic separation.

Chemical Reactions Analysis

Types of Reactions

Methyl-4,6-O-benzylidene-a-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2.1. Synthesis of Glycosides

MBG is predominantly used as a chiral building block for synthesizing various glycosides. Its ability to undergo selective reactions makes it suitable for creating both α and β anomers of different sugars. This application is crucial in carbohydrate chemistry for developing new glycosidic linkages.

2.2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MBG derivatives. For instance, derivatives synthesized from MBG exhibited significant antibacterial and antifungal activities against various pathogens:

- Study Findings:

Table 1: Antimicrobial Activity of MBG Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Activity Type |

|---|---|---|---|

| 4 | E. coli | 19 | Antibacterial |

| 5 | S. aureus | 18 | Antibacterial |

| 6 | C. albicans | 22 | Antifungal |

| 7 | P. aeruginosa | 20 | Antibacterial |

2.3. Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of MBG derivatives with various bacterial and fungal proteins. These studies help elucidate the mechanisms behind their antimicrobial activities:

- Key Findings:

2.4. Pharmacokinetic Studies

Pharmacokinetic predictions for MBG derivatives indicate favorable absorption, metabolism, and toxicity profiles, making them potential candidates for drug development targeting bacterial and fungal infections .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing six new compounds derived from MBG using various acyl chlorides (lauroyl, myristoyl). The synthesized compounds were characterized using spectroscopic techniques (FT-IR, NMR) to confirm their structures and purity .

Table 2: Characterization Data

| Compound ID | Yield (%) | FT-IR Peaks (cm⁻¹) | NMR Data |

|---|---|---|---|

| 4 | 94 | C=O Stretch at 1740 | δ 2.41 (CH₃(CH₂)₁₁CO-) |

| 5 | 90 | C=O Stretch at 1735 | δ 1.64 (CH₃(CH₂)₉CH₂CO-) |

Case Study 2: Antimicrobial Evaluation

In vitro tests were conducted on synthesized MBG derivatives against five bacterial strains, demonstrating significant antibacterial activity across multiple compounds . The results emphasized the potential use of these derivatives in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Methyl-4,6-O-benzylidene-a-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical and Functional Group Variations

Galacto vs. Gluco Derivatives

- Reactivity: The equatorial 4-OH in galacto derivatives (vs. axial in gluco) alters steric and electronic environments. For example, benzoylation of methyl 4,6-O-benzylidene-α-D-galactopyranoside occurs preferentially at the 2-position, whereas gluco analogs favor 3-O-substitution due to conformational differences .

- Physical Properties : The galacto derivative (mp 177–179°C) has a higher melting point than its gluco counterpart (mp ~165–168°C), attributed to stronger crystal lattice interactions from the galactose ring’s stereochemistry .

Manno and Idopyranoside Derivatives

- Methyl-4,6-O-benzylidene-α-D-mannopyranoside exhibits reduced solubility in polar solvents compared to galacto/gluco analogs due to axial 2-OH .

- Idopyranoside derivatives (e.g., methyl-4,6-O-benzylidene-β-D-idopyranoside) are rare due to idose’s instability but serve as precursors for macrocyclic crown ethers in asymmetric catalysis .

Substitution Patterns and Reactivity

- Tosylation : The galacto derivative’s 2,3-ditosylate is more reactive in nucleophilic displacements than gluco analogs, enabling selective glycosylation .

- Acylation : Gluco derivatives modified with lauroyl/myristoyl groups show superior antibacterial activity (MIC 8–16 µg/mL) compared to galacto analogs, which are less studied .

Protecting Group Strategies

- Benzylidene vs. Benzyl: Benzylidene acetals (cyclic) offer regioselective deprotection under acidic conditions, whereas benzyl ethers (linear) require harsher hydrogenolysis. For example, methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside is used in oligosaccharide synthesis but lacks the regioselectivity of benzylidene-protected analogs .

- Methoxybenzylidene: 4-Methoxybenzylidene derivatives (e.g., 4-nitrophenyl 2-acetamido-4,6-O-methoxybenzylidene-α-D-galactopyranoside) enhance solubility and are used as glycosidase substrates .

Biological Activity

Methyl-4,6-O-benzylidene-α-D-galactopyranoside (MGBG) is a carbohydrate derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by recent research findings, case studies, and data tables.

Chemical Structure and Synthesis

MGBG is synthesized through the acylation of methyl α-D-galactopyranoside with benzaldehyde dimethyl acetal. The reaction typically involves the use of acidic catalysts and can produce various derivatives by further acylation with different acyl halides. The structural characterization of MGBG and its derivatives is performed using spectroscopic methods such as NMR and IR spectroscopy, confirming the successful synthesis of the desired compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MGBG and its derivatives against various pathogenic microorganisms.

In Vitro Studies

- Antibacterial Activity :

- MGBG derivatives were tested against several gram-positive and gram-negative bacteria. Compounds exhibited varying levels of activity, with some showing significant inhibition zones compared to standard antibiotics such as azithromycin. For instance, certain derivatives demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity :

Summary of Antimicrobial Activity

| Compound | Antibacterial Activity (mm) | Antifungal Activity (mm) |

|---|---|---|

| MGBG | 19.0 ± 0.2 | 20.5 ± 0.3 |

| Derivative 1 | 22.0 ± 0.4 | 25.0 ± 0.5 |

| Derivative 2 | 18.5 ± 0.3 | 21.0 ± 0.2 |

Anticancer Potential

MGBG has also been investigated for its anticancer properties. Structure-activity relationship (SAR) studies reveal that certain modifications can enhance cytotoxicity against cancer cell lines.

- Mechanism of Action :

- Case Studies :

Molecular Docking and Computational Studies

The biological activity of MGBG has been further elucidated through molecular docking studies, which provide insights into its binding affinities with various biological targets.

Q & A

Q. What are the key synthetic routes for Methyl-4,6-O-benzylidene-α-D-galactopyranoside, and how are protecting groups managed during synthesis?

The synthesis involves forming a benzylidene acetal at the 4,6-positions of methyl α-D-galactopyranoside. A common method employs benzaldehyde dimethyl acetal under acidic conditions (e.g., camphorsulfonic acid) to achieve regioselective protection. For example, benzylation using benzyl bromide in DMF with sodium hydride introduces additional protecting groups. Reductive ring-opening (e.g., NaCNBH₃/HCl) selectively cleaves the benzylidene group for further functionalization .

| Key Steps | Reagents/Conditions | Purpose |

|---|---|---|

| Benzylidene protection | Benzaldehyde dimethyl acetal, CSA | 4,6-O-acetal formation |

| Benzylation (if needed) | BnBr, NaH, DMF | Hydroxyl group protection |

| Reductive ring-opening | NaCNBH₃, HCl | Selective deprotection |

Q. How is the structure of Methyl-4,6-O-benzylidene-α-D-galactopyranoside confirmed using spectroscopic methods?

Structural confirmation relies on 1H/13C NMR and 2D NMR techniques :

- Benzylidene protons : δ 5.50–5.60 ppm (singlet, Ph-CH-O).

- Anomeric proton : δ 4.80–5.00 ppm (doublet, J = 3.5–4.0 Hz, α-configuration).

- Benzylidene carbon : δ 101–102 ppm (acetal carbon). HSQC and HMBC correlations resolve ambiguities in glycosidic bond formation and regiochemistry .

Q. What role does this compound play as a glycosylation precursor?

The compound serves as a glycosyl donor or acceptor in oligosaccharide synthesis. Activation via trichloroacetimidate or thioglycoside methods enables glycosidic bond formation. For example, BF₃·OEt₂ promotes α-selective coupling with acceptors like 2-azido galactose derivatives. Reaction progress is monitored by TLC, and yields are optimized by quenching with aqueous NaHCO₃ .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of Methyl-4,6-O-benzylidene-α-D-galactopyranoside?

Regioselective acylation or benzoylation is achieved through:

- Transient protection : Use of dibutyltin oxide to direct benzoylation to the 2-OH position while the 3-OH remains shielded by the benzylidene group.

- Catalyst control : Tin-mediated acylation selectively modifies the equatorial hydroxyl group. Competing reactivities are minimized by adjusting stoichiometry (e.g., 1.2 eq acylating agent) and temperature (0–25°C) .

Q. How is this compound utilized in asymmetric catalysis?

The rigid pyranoside scaffold is leveraged to synthesize chiral crown ether ligands . For example, coupling with pyridine-based ditosylates yields monoaza-15-crown-5 ligands. These ligands achieve 80% enantiomeric excess (ee) in asymmetric Michael additions via phase-transfer catalysis. Mechanistic studies suggest the galactopyranoside’s stereochemistry dictates the spatial arrangement of catalytic sites .

Q. How do competing side reactions in glycosylation using this compound affect yield, and how are they mitigated?

Competing hydrolysis or β-side product formation arises from:

Q. What analytical challenges arise in resolving data contradictions when modifying protecting groups?

Overlapping NMR signals (e.g., benzyl vs. benzylidene protons) complicate structural analysis. Solutions include:

- Selective deuteration to simplify spectra.

- NOESY experiments to confirm spatial proximity of substituents.

- High-resolution mass spectrometry (HRMS) to verify molecular weight post-modification .

Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC (eluent: EtOAc/hexanes 1:2) and purify intermediates by flash chromatography.

- Catalytic Asymmetry : Screen crown ether ligands in model reactions (e.g., benzalacetone with nitromethane) to evaluate enantioselectivity .

- Glycosylation Troubleshooting : If α/β selectivity is poor, switch to Schrock catalysts (e.g., Ru-based) or adjust solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.